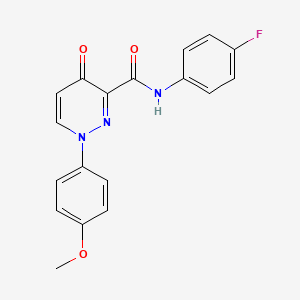

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 4-fluorophenyl group at the N-terminus and a 4-methoxyphenyl group at the 1-position of the dihydropyridazine ring. Its structural framework combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which influence its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula |

C18H14FN3O3 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14FN3O3/c1-25-15-8-6-14(7-9-15)22-11-10-16(23)17(21-22)18(24)20-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,24) |

InChI Key |

KXGJLZONQSXYKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxyl derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has shown promising biological activities in various studies:

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The proposed mechanisms include:

- Induction of apoptosis

- Cell cycle arrest at the G2/M phase

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| PC-3 | 15.0 | Cell cycle arrest (G2/M phase) |

| A549 | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The compound's effectiveness against pathogens could be attributed to its ability to disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

-

Case Study on Anticancer Efficacy :

- A study conducted on MCF-7 and PC-3 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Research on Antimicrobial Activity :

- In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited notable antibacterial effects, warranting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing the dihydropyridazine-carboxamide core but differing in aryl substituents. Key parameters include synthesis yields, melting points, molecular weights, and substituent effects.

Table 1: Comparative Analysis of Dihydropyridazine-Carboxamide Derivatives

*Estimated based on structurally similar compounds (e.g., D223-0345 in ).

Key Findings:

Substituent Effects on Physical Properties :

- Halogen Substituents : Bromine (Compound 40) and chlorine (D223-0345) increase molecular weight and often enhance melting points compared to fluorine. Bromine’s larger atomic size may improve crystal packing, leading to higher thermal stability .

- Methoxy Groups : The presence of methoxy (Compound 33) reduces melting points, likely due to steric hindrance and disrupted intermolecular interactions .

Synthesis Yields :

- Brominated derivatives (e.g., Compound 40) exhibit higher yields (~50%) compared to fluorinated or chlorinated analogs (~35–42%), suggesting better reaction efficiency or stability during synthesis .

Structural Complexity: Compounds with extended substituents (e.g., quinolinyloxy groups in Compounds 38 and 40) exhibit significantly higher molecular weights (>600 g/mol) and melting points (>210°C), highlighting the impact of bulky functional groups on physicochemical properties .

Spectroscopic and Analytical Considerations

- NMR Characterization : Fluorine substituents (e.g., in the target compound and Compound 10b from ) produce distinct doublets in ¹³C NMR spectra due to spin-spin coupling, aiding in structural verification .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺/[M−H]⁻) are consistently observed in LC/MS spectra for dihydropyridazine derivatives, confirming molecular weights .

- Discrepancies in Data: notes inconsistencies in NMR data for a related compound (10d), underscoring the need for rigorous analytical validation when comparing structural analogs .

Biological Activity

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 421.4 g/mol. Its structure features a dihydropyridazine core, substituted with a fluorophenyl and methoxyphenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20FN5O3 |

| Molecular Weight | 421.4 g/mol |

| Boiling Point | N/A |

| Melting Point | N/A |

| Density | N/A |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cholinesterases, β-secretase, and cyclooxygenase-2 (COX-2). In vitro studies indicate that it exhibits moderate inhibitory effects against these enzymes, which are crucial in neurodegenerative diseases and inflammation .

- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of apoptotic pathways .

Structure-Activity Relationships (SAR)

Research into SAR has indicated that modifications on the phenyl rings significantly affect biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine at the para position enhances binding affinity to target enzymes due to increased electronegativity, facilitating stronger interactions through hydrogen bonds .

- Methoxy Group : The methoxy group at the para position contributes to increased lipophilicity, improving membrane permeability and bioavailability .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the compound's efficacy against various enzymes:

- Cholinesterase Inhibition : The compound exhibited IC50 values in the range of 10–20 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating moderate inhibitory potential .

- Cytotoxicity Assays : In assays against MCF-7 cells, the compound demonstrated an IC50 value of approximately 25 μM, suggesting significant cytotoxic effects compared to control groups .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. Docking simulations revealed that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.